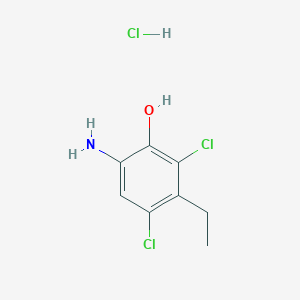

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

Description

Properties

IUPAC Name |

6-amino-2,4-dichloro-3-ethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c1-2-4-5(9)3-6(11)8(12)7(4)10;/h3,12H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZITYVICUAZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073006 | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101819-99-2 | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101819-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101819992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-3-ETHYL-6-AMINOPHENOL HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

CAS Number: 101819-99-2

This technical guide provides a comprehensive overview of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document collates available data on its chemical and physical properties, applications, and safety information.

Chemical and Physical Properties

This compound is a substituted phenol derivative. Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 101819-99-2[1][2][3] |

| Molecular Formula | C₈H₉Cl₂NO·HCl[2][4] or C₈H₁₀Cl₃NO |

| Molecular Weight | 242.53 g/mol [2] |

| Synonyms | 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride |

Table 2: Physical and Chemical Specifications

| Property | Value |

| Appearance | Light yellow to brown to dark green powder or crystals[1][4] |

| Purity | >98.0% (T) (HPLC)[1] or 97.5-100%[4] |

| Storage | Room temperature, under an inert atmosphere[4] |

| Infrared Spectrum | Conforms to structure[4] |

| NMR | Conforms to structure[4] |

Applications and Research Interest

This compound is primarily utilized as a key intermediate in various synthetic processes. Its applications span across pharmaceuticals, research, and industrial manufacturing.

-

Pharmaceutical Synthesis: The compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role as a precursor in the production of antimicrobial agents, contributing to the development of drugs aimed at combating bacterial infections.[4]

-

Research and Development: In a laboratory setting, this chemical is employed to study the structure-activity relationships of phenolic compounds. Such research is vital for designing more effective therapeutic molecules.[4]

-

Industrial Applications: Its role in organic synthesis extends to the creation of specialized dyes and pigments for various industrial uses.[4]

The antimicrobial properties of dichlorophenol derivatives are a significant area of study. Generally, phenolic compounds exert their antimicrobial effects by disrupting the cell membranes of bacteria, leading to the leakage of cellular contents and ultimately, cell death.[3] The dichloroacetyl group, present in some related antimicrobial compounds, is known to be essential for their activity.[2]

Experimental Protocols

A generalized experimental workflow for the synthesis of a dichlorinated aminophenol is as follows:

-

Chlorination of a Nitrophenol Precursor: A nitrophenol starting material is reacted with a chlorinating agent in a suitable solvent. For instance, p-nitrophenol can be reacted with chlorine in hydrochloric acid.

-

Reduction of the Nitro Group: The resulting dichlorinated nitrophenol is then reduced to the corresponding aminophenol. This can be achieved using a reducing agent at an elevated temperature.

-

Purification: The final product is purified, often through recrystallization or column chromatography, to achieve the desired level of purity.

Safety and Handling

For safe handling of this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.

-

First Aid: In case of skin contact, wash with plenty of water.[5] Contaminated clothing should be removed and washed before reuse.[5]

While specific toxicity data for this compound is not widely published, related compounds such as 4-Amino-2,3-dichlorophenol are classified with hazards including being harmful if swallowed, causing allergic skin reactions, being suspected of causing genetic defects, and being very toxic to aquatic life.

Visualizations

Logical Synthesis Pathway

The following diagram illustrates a plausible logical workflow for the synthesis of a dichlorinated aminophenol, based on known chemical transformations.

Caption: Plausible synthesis workflow for a dichlorinated aminophenol.

Antimicrobial Mechanism of Action

This diagram depicts the generally accepted mechanism of antimicrobial action for phenolic compounds.

Caption: General antimicrobial mechanism of phenolic compounds.

References

- 1. dovepress.com [dovepress.com]

- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 101819-99-2 | TCI EUROPE N.V. [tcichemicals.com]

In-Depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, alongside available information on its synthesis and potential biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Chemical Structure and Identification

This compound is a substituted aromatic compound. The core structure consists of a phenol ring substituted with an amino group, two chlorine atoms, and an ethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure Diagram:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. However, based on information from chemical suppliers and data for structurally related compounds, the following properties can be summarized.

| Property | Value | Reference |

| CAS Number | 101819-99-2 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₃NO | [1] |

| Molecular Weight | 242.53 g/mol | [1][2] |

| Appearance | Light yellow to brown to dark green powder/crystal | [3] |

| Purity | >98.0% (by HPLC) | |

| Solubility | No specific data available. | |

| Melting Point | No specific data available. | |

| Boiling Point | No specific data available. | |

| SMILES String | CCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl | [1] |

Synthesis

Hypothetical Synthetic Pathway:

Figure 2: A plausible synthetic pathway for this compound.

General Experimental Considerations (based on analogous syntheses):

-

Starting Material: The synthesis would likely commence with 2,4-dichloro-3-ethyl-6-nitrophenol.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group via catalytic hydrogenation. This typically involves reacting the starting material with hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), in a suitable solvent like a diethylene glycol ether.

-

Formation of the Hydrochloride Salt: Following the reduction, the resulting free-base, 6-Amino-2,4-dichloro-3-ethylphenol, would be treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step is often performed to improve the stability and handling of the final product.

-

Purification: The final product would likely be purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of this compound. Commercial suppliers indicate that the structure is confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of the ethyl group, the aromatic protons, and the presence of the amino and hydroxyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as O-H and N-H stretching vibrations from the phenol and amino groups, respectively, as well as C-Cl and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, it is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.[3]

Potential Workflow for Investigating Biological Activity:

Figure 3: A conceptual workflow for the investigation of the biological applications of this compound.

The structural features of this compound, namely the halogenated phenolic ring, are common in various biologically active molecules. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening. Research in this area would likely focus on the design and synthesis of novel compounds derived from this scaffold and the subsequent evaluation of their efficacy against various microbial strains.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal.

This technical guide provides a summary of the currently available information on this compound. Further research is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities.

References

An In-depth Technical Guide on the Molecular Weight of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

This technical guide provides a detailed analysis of the molecular weight of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is a chemical compound with the empirical formula C₈H₁₀Cl₃NO.[1] The molecular weight is a critical parameter for a wide range of applications, from stoichiometric calculations in chemical reactions to dosage determinations in pharmaceutical formulations. The accepted molecular weight of this compound is 242.53 g/mol .

The table below provides a detailed breakdown of the molecular weight, based on the constituent elements and their standard atomic weights.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008[2][3][4][5] | 10.080 |

| Chlorine | Cl | 3 | 35.45[6][7][8][9][10] | 106.350 |

| Nitrogen | N | 1 | 14.007[11][12][13][14] | 14.007 |

| Oxygen | O | 1 | 15.999[15][16][17][18][19] | 15.999 |

| Total | 242.524 |

Note: The calculated molecular weight of 242.524 g/mol is in close agreement with the reported value of 242.53 g/mol , with minor variations attributable to rounding of atomic weights.

Structural and Logical Representation

The formation of this compound involves the reaction of the free base, 6-Amino-2,4-dichloro-3-ethylphenol, with hydrogen chloride. This acid-base reaction results in the protonation of the amino group, forming the hydrochloride salt. The following diagram illustrates this chemical relationship.

Formation of the hydrochloride salt.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this document. Researchers should refer to relevant chemical literature and established laboratory procedures for such methodologies. Key analytical techniques for confirming the identity and purity of the compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 9. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 13. #7 - Nitrogen - N [hobart.k12.in.us]

- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Oxygen, atomic [webbook.nist.gov]

In-depth Technical Guide on 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride: Elucidating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a chemical compound with potential applications in pharmaceutical synthesis. This document aims to provide a comprehensive overview of its mechanism of action, drawing from available scientific literature. However, extensive searches for peer-reviewed studies detailing its specific biological activities, signaling pathways, and quantitative data have yielded limited information. The primary role of this compound, as indicated by commercial suppliers, appears to be as a precursor or intermediate in the synthesis of other molecules, particularly those with potential antimicrobial properties. This guide will summarize the available information and highlight the significant knowledge gaps that need to be addressed by future research.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is aggregated from various chemical supplier databases.

| Property | Value |

| Molecular Formula | C₈H₁₀Cl₃NO |

| Molecular Weight | 242.53 g/mol |

| CAS Number | 101819-99-2 |

| Appearance | Light yellow to brown crystalline powder |

| Solubility | Information not readily available |

Table 1: Physicochemical Properties of this compound.

Putative Mechanism of Action and Biological Role

Currently, there is a notable absence of published scientific literature detailing the specific mechanism of action of this compound. Information available from commercial sources suggests its utility as a building block in organic synthesis. It is described as a precursor for the creation of various pharmaceutical compounds, with a particular emphasis on agents targeting bacterial infections.[1] This suggests that the molecule itself may not be the final active pharmaceutical ingredient (API), but rather a key component in the synthesis of one.

The structure of this compound, containing a phenol ring with amino and chloro substituents, is a common scaffold in medicinal chemistry. Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a molecule, potentially increasing its bioavailability and efficacy. The amino group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Given its proposed use in the development of antimicrobial agents, it is plausible that derivatives of this compound could act through various mechanisms, such as:

-

Disruption of bacterial cell membranes: The lipophilic nature of the molecule could allow it to intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death.

-

Inhibition of essential enzymes: The compound or its derivatives could bind to the active site of critical bacterial enzymes, inhibiting their function and disrupting vital metabolic pathways.

-

Interference with DNA replication or protein synthesis: The molecule might interact with bacterial DNA or ribosomes, preventing cell division and growth.

It is crucial to emphasize that these are hypothetical mechanisms based on the chemical structure and its stated application. Without dedicated research, the precise mode of action remains unknown.

Experimental Data and Protocols

A thorough search of scientific databases has not revealed any publicly available quantitative data, such as IC50, Ki, or EC50 values, for this compound. Furthermore, detailed experimental protocols for assays involving this specific compound are not described in the accessible literature.

To investigate the potential biological activity of this compound, a series of standard experimental workflows could be employed.

Figure 1: A generalized experimental workflow for evaluating the antimicrobial potential and mechanism of action of novel compounds like this compound.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways that are modulated by this compound. Research would be required to determine if this compound or its derivatives interact with any specific cellular signaling cascades in either prokaryotic or eukaryotic cells.

Should the compound exhibit activity, for instance, as an anti-inflammatory agent in mammalian cells, a logical investigative path could be visualized as follows:

Figure 2: A hypothetical workflow for investigating the impact of a compound on a cellular signaling pathway.

Conclusion and Future Directions

The current body of scientific knowledge on the mechanism of action of this compound is sparse. While its chemical structure suggests potential for biological activity and its commercial availability is geared towards pharmaceutical synthesis, there is a clear and urgent need for primary research to elucidate its pharmacological profile.

Future research should focus on:

-

Systematic screening: Evaluating the compound against a broad range of biological targets, including various bacterial and fungal strains, as well as mammalian cell lines, to identify any potential therapeutic applications.

-

Mechanism of action studies: For any identified activities, detailed studies should be conducted to determine the precise molecular mechanism.

-

Derivative synthesis and structure-activity relationship (SAR) studies: If the parent compound shows promising activity, the synthesis and evaluation of derivatives could lead to the development of more potent and selective agents.

References

The Enigmatic Profile of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information on 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride (CAS No. 101819-99-2). Despite its commercial availability as a chemical intermediate, a comprehensive review of public domain scientific literature and patent databases reveals a notable absence of detailed information regarding its specific discovery, historical development, and characterized biological activity. This document summarizes the limited existing data and, to provide a valuable resource, contextualizes the compound within the broader scope of substituted aminophenol synthesis and the established antimicrobial properties of phenolic compounds.

Introduction to this compound

This compound is a substituted aminophenol, identifiable by its Chemical Abstracts Service (CAS) number 101819-99-2. While commercially available from several chemical suppliers, detailed scientific publications or patents specifically elucidating its discovery and developmental history are not readily found in the public domain. The compound is generally marketed as a building block or intermediate for organic synthesis. Some suppliers note its potential application in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties, and in the study of structure-activity relationships of phenolic molecules.

Chemical and Physical Properties

A summary of the basic chemical data for this compound is presented in Table 1. This information is aggregated from various chemical supplier databases.

| Property | Value |

| CAS Number | 101819-99-2 |

| Molecular Formula | C₈H₉Cl₂NO · HCl |

| Molecular Weight | 242.53 g/mol |

| Appearance | Light yellow to brown or dark green powder/crystal |

| Purity (typical) | >98% |

Discovery and History

An exhaustive search of scientific and patent literature did not yield any specific information on the discovery or historical timeline of this compound. It is plausible that the synthesis and initial application of this compound were developed for internal, proprietary use within a commercial entity and not published in peer-reviewed literature. As such, no quantitative data, experimental protocols, or signaling pathways related to its discovery and development can be presented.

Hypothetical Synthesis of Substituted Aminophenols

While a specific, documented synthesis for this compound is unavailable, the general synthesis of substituted aminophenols often follows established chemical routes. A common approach involves the nitration of a substituted phenol followed by the reduction of the nitro group to an amine.

For a structurally related compound, 2-chloro-4-aminophenol, a documented synthesis involves the chlorination of p-nitrophenol to yield 2-chloro-4-nitrophenol, which is then reduced to the final product. A similar logical pathway could be envisioned for the synthesis of 6-Amino-2,4-dichloro-3-ethylphenol, likely starting from a corresponding substituted phenol.

General Experimental Workflow for Substituted Aminophenol Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted aminophenol, which could be conceptually similar to the synthesis of the target compound.

Caption: Generalized workflow for the synthesis of a substituted aminophenol hydrochloride.

Antimicrobial Potential of Phenolic Compounds

Phenolic compounds are a well-established class of antimicrobials.[1][2][3][4] Their mechanism of action is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[2] The presence of halogen substituents, such as chlorine, on the phenol ring can significantly influence the antimicrobial activity. Dichlorophenols, for instance, are used as intermediates in the production of herbicides and other bioactive molecules.[5]

The structure of this compound, featuring a chlorinated phenolic ring with an amino group, suggests it could serve as a precursor for more complex molecules with potential antimicrobial or other biological activities. The study of structure-activity relationships for such compounds is an active area of research to develop more potent and selective therapeutic agents.[6]

Conclusion

While this compound is a commercially available chemical, its discovery and history are not documented in publicly accessible sources. This guide has summarized the limited available information and provided a broader context regarding the synthesis and potential applications of substituted aminophenols. For researchers and drug development professionals, this compound remains a potential building block for the synthesis of novel molecules, with its specific biological activities and potential signaling pathway interactions yet to be elucidated and published in the scientific literature. Further research would be required to characterize its properties and potential applications fully.

References

- 1. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial plant phenolic compounds for food preservation | ANR [anr.fr]

- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichlorophenol - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

What is 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride?

An In-Depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aminophenol derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of novel antimicrobial agents. Its chemical structure, featuring a phenol ring with chlorine, amino, and ethyl substitutions, makes it a versatile building block for creating a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a representative synthetic route, its likely mechanism of antimicrobial action, and relevant experimental data and protocols derived from closely related dichlorophenol compounds due to the limited publicly available research on this specific molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 101819-99-2 |

| Molecular Formula | C₈H₉Cl₂NO·HCl |

| Molecular Weight | 242.52 g/mol |

| Appearance | Light yellow to brown to dark green powder/crystal |

| Purity | Typically >97.5% |

| Storage | Room temperature |

Synthesis

Illustrative Synthetic Workflow

The general approach involves the reduction of a nitro group to an amine on the phenol ring.

Caption: Synthetic workflow for the preparation of 2,4-dichloro-6-aminophenol.

Experimental Protocol: Synthesis of 2,4-dichloro-6-aminophenol

This protocol is adapted from established methods for the reduction of nitrophenols.

Materials:

-

2,4-dichloro-6-nitrophenol

-

5% Palladium on carbon (Pd/C)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus (e.g., sintered glass funnel)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, prepare a slurry of 2,4-dichloro-6-nitrophenol (e.g., 10 g, 0.048 moles) and 5% Pd/C catalyst (e.g., 0.2 g) in glacial acetic acid (e.g., 250 ml).[1]

-

Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 40 psi.[1]

-

Agitate the mixture at room temperature. Monitor the hydrogen uptake. The reaction is typically complete within 4-5 hours.[1]

-

Once the hydrogen uptake ceases, vent the vessel and purge with an inert gas.

-

Filter the reaction mixture through a sintered glass funnel to remove the Pd/C catalyst.[1]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.[1]

-

The resulting solid is the desired 2,4-dichloro-6-aminophenol. Further purification, if necessary, can be achieved by recrystallization.

Biological Activity and Putative Mechanism of Action

Derivatives of dichlorophenol are known to possess antimicrobial properties. While the specific biological activity of this compound has not been extensively reported, the mechanism of action for closely related dichlorophenols is understood to involve a multi-pronged attack on bacterial cells. The primary modes of action are believed to be the disruption of the bacterial cell membrane and the induction of oxidative stress.

Proposed Antimicrobial Signaling Pathway

The following diagram illustrates the proposed mechanism by which dichlorophenol derivatives exert their antimicrobial effects.

Caption: Proposed antimicrobial mechanism of dichlorophenol derivatives.

Mechanistic studies on dichlorophen-functionalized nanoparticles have shown that their antimicrobial activity is primarily driven by the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress through elevated reactive oxygen species (ROS) production.[2][3] This leads to damage of essential cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death. Furthermore, studies on similar compounds like triclosan and chloroxylenol suggest they decrease the fluidity of bacterial membranes, supporting the membrane disruption hypothesis.[4]

Experimental Data

The following tables summarize quantitative data on the antimicrobial activity and cytotoxicity of dichlorophenol and its derivatives. It is important to note that this data is for related compounds and not this compound itself.

Table 1: Antimicrobial Activity of Dichlorophenol Derivatives

| Compound | Test Organism | MIC (μg/mL) | MIC (μM) | Reference |

| Dichlorophen | Acinetobacter calcoaceticus | - | 8 ± 6 | [5] |

| Dichlorophen-functionalized Au NPs | Carbapenem-Resistant Enterobacteriaceae | 4 - 16 | - | [2][3] |

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity of Chlorophenols against L929 Fibroblast Cells

| Compound | Exposure Time | IC50 (mmol/L) | Reference |

| 4-Chlorophenol | 24h | 2.18 | [6] |

| 48h | 1.18 | [6] | |

| 2,4-Dichlorophenol | 24h | 0.83 | [6] |

| 48h | 0.13 | [6] | |

| 2,3,4-Trichlorophenol | 24h | 0.46 | [6] |

| 48h | 0.08 | [6] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of antimicrobial compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for quantifying the antimicrobial activity of a compound.

Materials:

-

Test compound (e.g., dichlorophenol derivative)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to achieve a range of desired concentrations.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Add the diluted bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Protocol: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the effect of a compound on the viability of mammalian cells.

Materials:

-

L929 fibroblast cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

-

Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[6]

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug development, particularly for the synthesis of new antimicrobial agents. While detailed research on this specific compound is not widely published, analysis of its structural class and related dichlorophenol derivatives provides valuable insights into its likely synthesis, biological activity, and mechanism of action. The provided data and protocols serve as a technical guide for researchers interested in exploring the potential of this and similar molecules in the ongoing search for novel therapeutics. Further investigation into the specific biological properties and synthetic optimization of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Bithionol, Dichlorophen, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Safety Overview of 2,4-Dichloro-3-ethyl-6-aminophenol Hydrochloride and Related Isomers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride. This guide summarizes available information and provides context based on related substituted aminophenol compounds.

Core Properties of 2,4-Dichloro-3-ethyl-6-aminophenol Hydrochloride

Based on available supplier information, the fundamental properties of 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride have been identified.

| Property | Value | Reference |

| CAS Number | 101819-99-2 | [1] |

| Molecular Formula | C₈H₁₀Cl₃NO | [1] |

| Molecular Weight | 242.53 g/mol | [1] |

| Synonyms | 6-Amino-2,4-dichloro-3-ethylphenol hydrochloride | [1] |

| SMILES String | Clc1c(c(cc(c1CC)Cl)N)O.Cl | [1] |

| MDL Number | MFCD00270793 | [1] |

Synthesis of Substituted Aminophenols: A General Overview

The synthesis of substituted aminophenols can be achieved through various chemical reactions. A common method involves the reduction of a corresponding nitrophenol.

For instance, the preparation of 2,4-Dichloro-6-aminophenol involves the hydrogenation of 2,4-dichloro-6-nitrophenol using a palladium on carbon catalyst in glacial acetic acid[2]. Similarly, 2,6-dichloro-4-aminophenol can be synthesized by the nitration of 2,6-dichlorophenol followed by reduction[3][4]. Another approach involves the chlorination of p-nitrophenol to yield 2,6-dichloro-4-nitrophenol, which is then reduced[3].

A general workflow for the synthesis of a substituted aminophenol via nitration and subsequent reduction is illustrated below.

Caption: General synthesis workflow for substituted aminophenols.

Analytical Methods

Safety and Hazard Information of Related Dichloro-aminophenol Isomers

While specific safety data for 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride is not available, information for related isomers provides an indication of potential hazards.

4.1 4-Amino-2,6-dichlorophenol: This compound is categorized as causing skin and serious eye irritation, and may cause respiratory irritation[5].

4.2 3-Amino-2,4-dichlorophenol hydrochloride: This isomer is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage. It is also noted as being toxic to aquatic life with long-lasting effects[6][7].

General Handling Precautions (based on related compounds):

-

Wear protective gloves, clothing, eye, and face protection[5][7].

-

Wash hands and any exposed skin thoroughly after handling[5][7].

-

Use only outdoors or in a well-ventilated area[5].

The following diagram outlines a general safety protocol when handling potentially hazardous chemical compounds.

Caption: General laboratory safety workflow for handling chemical compounds.

Potential Applications

Substituted p-aminophenols are known to be important intermediates in the pharmaceutical and dyestuff industries[8]. For example, they are used in the production of various drugs and dyes[8]. 2,4-Dichloro-3-aminophenol hydrochloride has been mentioned as a useful reagent in the study of aryl-pyrimidinyl ureas as potential FGFR tyrosine kinase inhibitors and antitumor agents[7][9]. This suggests a potential application for 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride in medicinal chemistry and drug discovery research.

Further Research Recommendations: Due to the limited public information, it is recommended that researchers:

-

Consult the supplier (e.g., Sigma-Aldrich/Merck) for a detailed Safety Data Sheet (SDS) and any available technical data.

-

Perform in-house analytical characterization (e.g., NMR, IR, Mass Spectrometry) to confirm the structure and purity.

-

Conduct a thorough literature search for patents that may cite this specific CAS number for potential, non-obvious applications.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [amp.chemicalbook.com]

- 8. US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents [patents.google.com]

- 9. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [m.chemicalbook.com]

An In-depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a chemical compound with potential applications in pharmaceutical synthesis. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, potential applications, and the current landscape of scientific research. While the compound is available from commercial suppliers, indicating its use in research and development, in-depth scientific publications detailing its synthesis, biological activity, and mechanism of action are limited.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 101819-99-2 | [1][2][3] |

| Molecular Formula | C₈H₁₀Cl₃NO (or C₈H₉Cl₂NO·HCl) | [1][2] |

| Molecular Weight | 242.53 g/mol | [1][2][3] |

| Appearance | Light yellow to brown to dark green powder/crystal | [1] |

| Storage | Room temperature | [1] |

Structure:

The chemical structure of this compound is depicted below:

Caption: Chemical structure of 6-Amino-2,4-dichloro-3-ethylphenol.

Synthesis and Manufacturing

A potential synthetic route could involve the following conceptual steps:

Caption: Hypothetical synthetic pathway for this compound.

Potential Applications in Drug Discovery

Commercial suppliers indicate that this compound is primarily used as a pharmaceutical intermediate.[1] Its structural features, including the substituted phenol ring, suggest its potential as a building block for the synthesis of more complex molecules with biological activity. Specifically, it has been noted for its role as a precursor in the production of antimicrobial agents.[1] The dichloro-substituted phenolic moiety is a common feature in various antimicrobial compounds.

Biological Activity and Mechanism of Action

As of the latest literature review, there are no published studies detailing the specific biological activities or the mechanism of action of this compound itself. Its primary role appears to be as a synthetic intermediate rather than an active pharmaceutical ingredient. Any biological effects would likely be attributed to the larger molecules synthesized from this precursor.

Experimental Data

A thorough search of scientific databases did not yield any quantitative biological data such as IC50 values, Ki values, or pharmacokinetic parameters for this compound. Furthermore, detailed experimental protocols for biological assays involving this compound are not publicly available.

Analytical Methods

While some suppliers mention that the compound's structure is confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, the actual spectral data is not provided in the public domain.[1] Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are likely used to assess purity, as suggested by supplier specifications.

Conclusion and Future Directions

This compound is a commercially available chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds, particularly antimicrobials. However, there is a notable lack of in-depth scientific literature detailing its synthesis, biological properties, and mechanism of action. This presents an opportunity for researchers in medicinal chemistry and drug discovery to explore the potential of this compound and its derivatives. Future research could focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Synthesizing a library of derivatives and screening them for various biological activities.

-

Investigating the antimicrobial spectrum and mechanism of action of any active derivatives.

-

Conducting structure-activity relationship (SAR) studies to guide the design of more potent compounds.

Due to the limited availability of public research data, no signaling pathways, detailed experimental workflows, or extensive quantitative data tables can be provided at this time. The information presented in this guide is based on data from chemical suppliers and general chemical principles.

References

An In-Depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a substituted aminophenol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a phenol ring with amino, chloro, and ethyl substitutions, makes it a versatile building block for the development of more complex molecules. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its chemical and physical properties, safety information, and its role as an intermediate in the synthesis of potentially bioactive compounds, particularly antimicrobials.[1] Due to the limited availability of public research data, some sections of this guide will present information on closely related compounds and general principles applicable to this class of molecules.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 101819-99-2 | [2][3] |

| Molecular Formula | C₈H₁₀Cl₃NO (or C₈H₉Cl₂NO·HCl) | [2] |

| Molecular Weight | 242.53 g/mol | [2][3] |

| Appearance | Light yellow to brown to dark green powder or crystals | [1] |

| Purity | >98.0% (typically analyzed by HPLC) | |

| Melting Point | Data not available for this specific compound. The related compound, 6-Amino-2,4-dichloro-3-methylphenol hydrochloride, has a melting point of 134 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Anecdotal evidence suggests solubility in methanol and acetone. | |

| Storage | Store at room temperature in a well-sealed container, protected from light and moisture. | [1] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for this compound are not widely published. Supplier specifications often state that the spectra conform to the expected structure, but the actual data is not provided.[1]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic pathway can be inferred from standard organic chemistry principles and procedures for similar compounds. The synthesis would likely involve the nitration of a suitable dichlorinated ethylphenol precursor, followed by the reduction of the nitro group to an amine. The final step would involve the formation of the hydrochloride salt.

References

The Versatile World of Substituted Aminophenols: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted aminophenols, a class of aromatic compounds bearing both amino and hydroxyl functionalities, are pivotal scaffolds in a multitude of scientific research and industrial applications. Their unique chemical architecture allows for a wide range of structural modifications, leading to a diverse array of pharmacological and material properties. This technical guide delves into the core research applications of substituted aminophenols, with a particular focus on their roles in drug discovery and materials science. It provides a comprehensive overview of their antioxidant and anticancer activities, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide illustrates key mechanistic pathways and experimental workflows to provide a deeper understanding of their function.

Pharmacological Applications: A Hub for Drug Discovery

Substituted aminophenols are a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Their ability to be chemically modified allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for the development of novel therapeutic agents.

Antioxidant Properties

The antioxidant capacity of aminophenol derivatives is a key area of investigation. The presence of both hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring enables them to act as potent radical scavengers by donating a hydrogen atom or an electron to neutralize free radicals.[1] This terminates oxidative chain reactions that can lead to cellular damage. The relative position of these functional groups is crucial, with 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) generally showing higher activity than 3-aminophenol (meta-isomer).[1]

The antioxidant potential of various substituted aminophenols is typically quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The potency is often expressed as the half-maximal inhibitory concentration (IC50) or scavenging capacity (SC50), where a lower value indicates greater antioxidant activity.

| Compound | SC50 (μg/mL) | EC50 (μg/mL) | Reference |

| 6a | 18.95 | - | [2] |

| 6b | 22.50 | - | [2] |

| 6c | 25.75 | - | [2] |

| 6d | - | 4.00 | [2] |

| 6e | 34.26 | - | [2] |

| 6f | 28.90 | - | [2] |

| 6g | - | 11.25 | [2] |

| 6h | 20.15 | - | [2] |

| 6i | 27.80 | - | [2] |

| 12a | - | 9.50 | [2] |

| 12b | 30.50 | - | [2] |

| Ascorbic Acid (Standard) | 12.60 | - | [2] |

| Quercetin (Standard) | - | 9.8 | [2] |

SC50 and EC50 values represent the concentration of the compound required to scavenge 50% of DPPH radicals and to reduce 50% of the oxidant in the respective assays.

This protocol outlines the general procedure for assessing the antioxidant activity of substituted aminophenol derivatives using the DPPH assay.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a final concentration of approximately 0.1 mM.

-

-

Assay Procedure:

-

Add a specific volume of the test compound solution at various concentrations to a 96-well microplate.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group containing only the solvent and the DPPH solution.

-

Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

-

Anticancer Activity

Novel aminophenol analogues have demonstrated potent anticancer activities against various cancer cell lines.[3] For instance, derivatives of fenretinide [N-(4-hydroxyphenyl)retinamide], an atypical retinoid, have shown significant antiproliferative effects.[4] Structure-activity relationship studies have revealed that the 4-aminophenol moiety is a key pharmacophore for this activity.[4] The length of alkyl chains attached to the aminophenol can also influence the anticancer potency.[3][4]

The anticancer mechanism of some aminophenol derivatives involves the induction of apoptosis (programmed cell death).[3] For example, a series of 4-aminophenol-benzamide-1,3,4-oxadiazole hybrid analogues were synthesized and found to promote apoptosis in triple-negative breast cancer (TNBC) cells by targeting the p38 MAPK signaling pathway.[5]

| Compound | Cell Line | IC50 (µM) | Reference |

| p-dodecylaminophenol (1) | MCF-7 (Breast) | - | [3] |

| MCF-7/Adr(R) (Breast) | - | [3] | |

| DU-145 (Prostate) | - | [3] | |

| HL60 (Leukemia) | - | [3] | |

| p-decylaminophenol (2) | MCF-7 (Breast) | - | [3] |

| MCF-7/Adr(R) (Breast) | - | [3] | |

| DU-145 (Prostate) | - | [3] | |

| HL60 (Leukemia) | - | [3] | |

| 7i | MDA-MB-468 (TNBC) | 16.89 | [5] |

| MDA-MB-231 (TNBC) | 19.43 | [5] | |

| 6b | KB | 32 µg/mL | [2] |

| 6c | KB | 74.94 µg/mL | [2] |

| 6f | KB | - | [2] |

| 6i | KB | - | [2] |

| HepG2 | 29.46 µg/mL | [2] | |

| A549 | 71.29 µg/mL | [2] | |

| MCF7 | 80.02 µg/mL | [2] | |

| 12b | KB | - | [2] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

This protocol describes the general steps for evaluating the cytotoxic effects of substituted aminophenols on cancer cells using the MTT assay.

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Seed the cells in a 96-well plate at a specific density (e.g., 2 x 10^4 cells/mL) and allow them to adhere overnight.[4]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the substituted aminophenol derivatives for a specified duration (e.g., 72 hours).[4]

-

Include a vehicle control group (cells treated with the solvent used to dissolve the compounds).

-

-

MTT Assay:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control group.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

-

The diagram below illustrates the proposed signaling pathway by which the 4-aminophenol derivative '7i' induces apoptosis in triple-negative breast cancer cells through the p38 MAPK pathway.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride: An Essential Intermediate for Pharmaceutical Development

For Immediate Release

This application note details the synthesis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, a key intermediate in the development of novel pharmaceutical compounds, particularly those with antimicrobial properties. The protocols provided herein offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis. The synthesis is a two-step process commencing with the nitration of a substituted phenol, followed by a catalytic hydrogenation to yield the desired aminophenol, which is then converted to its hydrochloride salt for improved stability and handling.

Physicochemical Properties

A summary of the key physicochemical properties of the final product and its nitro intermediate is presented in the table below for easy reference.

| Property | This compound | 2,4-dichloro-3-ethyl-6-nitrophenol |

| CAS Number | 101819-99-2[1] | 99817-36-4 |

| Molecular Formula | C₈H₉Cl₂NO · HCl[1] | C₈H₇Cl₂NO₃[2] |

| Molecular Weight | 242.53 g/mol [1] | 236.05 g/mol [2] |

| Appearance | Light yellow to brown to dark green powder/crystal[3] | - |

| Purity | >98.0%[3] | - |

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nitration of a suitable precursor to introduce a nitro group at the 6-position of the phenol ring. The subsequent step is the reduction of the nitro group to an amino group.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-3-ethyl-6-nitrophenol

Note: Due to the lack of a specific, published protocol for this step, researchers should exercise caution and perform small-scale trials to optimize reaction conditions.

Step 2: Synthesis of this compound

The reduction of the nitro intermediate is a crucial step to afford the desired amino-phenol. Catalytic hydrogenation is a common and effective method for this transformation. The following protocol is adapted from the reduction of a closely related compound, 2,4-dichloro-6-nitrophenol.[4][5]

Reagents and Materials:

-

2,4-dichloro-3-ethyl-6-nitrophenol

-

5% Palladium on carbon (Pd/C)

-

Glacial Acetic Acid

-

Hydrogen gas

-

Filtration apparatus (e.g., sintered glass funnel)

-

Rotary evaporator

Procedure:

-

In a hydrogenation bottle, prepare a slurry of 2,4-dichloro-3-ethyl-6-nitrophenol (1.0 eq.) and 5% palladium on carbon (catalytic amount, e.g., 2 mol%) in glacial acetic acid.

-

Seal the reaction vessel and introduce hydrogen gas to a pressure of approximately 40 psi.[4]

-

Shake the mixture at room temperature.

-

Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within a few hours.[4]

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a sintered glass funnel to remove the palladium on carbon catalyst.[4]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid and isolate the crude 6-Amino-2,4-dichloro-3-ethylphenol.[4]

-

For the formation of the hydrochloride salt, the crude amine can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of the target compound.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. While specific experimental data from a single source is not available, the following table summarizes the expected analytical data based on information from chemical suppliers.

| Analysis | This compound |

| Infrared (IR) Spectrum | Conforms to Structure |

| Nuclear Magnetic Resonance (NMR) | Conforms to Structure |

Note: Researchers should obtain and interpret their own analytical data to verify the successful synthesis of the target compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary application lies in the development of antimicrobial agents. The structural features of this molecule, including the substituted phenol ring, provide a versatile scaffold for the design and synthesis of new therapeutic molecules aimed at combating bacterial infections.

Safety Information

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemicals mentioned in this protocol. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheets (MSDS) for each reagent used.

References

Application Notes and Protocols: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride in Antimicrobial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is a substituted aminophenol that holds potential as a versatile starting material in the synthesis of novel antimicrobial agents. Its chemical structure, featuring a reactive amino group, a hydroxyl group, and a dichlorinated phenyl ring with an ethyl substituent, offers multiple avenues for chemical modification to generate a diverse library of compounds with potential biological activity. The presence of chlorine atoms and the phenolic hydroxyl group are known to contribute to the antimicrobial efficacy of various compounds, suggesting that derivatives of this molecule could exhibit significant antibacterial and antifungal properties.

This document provides an overview of potential synthetic applications of this compound in the development of new antimicrobial agents. Due to the limited availability of direct experimental data for this specific starting material, the protocols and antimicrobial activity data presented herein are based on established methodologies for structurally similar substituted aminophenols and dichlorinated phenols. These notes are intended to serve as a foundational guide for researchers to explore the synthetic potential of this compound.

Potential Synthetic Pathways for Antimicrobial Agents

The chemical structure of 6-Amino-2,4-dichloro-3-ethylphenol allows for the synthesis of several classes of compounds with known antimicrobial activities, including Schiff bases, N-acyl derivatives, and benzoxazoles.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This class of compounds has been widely reported to exhibit a broad spectrum of antimicrobial activities. The imine linkage is a key pharmacophore in many bioactive molecules.

Experimental Protocol (General):

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Neutralization (if starting from hydrochloride salt): Add a mild base, such as sodium acetate or triethylamine (1.1 equivalents), to the solution to liberate the free amine.

-

Addition of Carbonyl Compound: To the stirred solution, add a substituted aromatic or heterocyclic aldehyde/ketone (1.0 equivalent).

-

Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 2-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base derivative.

Synthesis of N-Acyl Derivatives

N-acylation of the amino group is a common strategy to synthesize amide derivatives with potential antimicrobial activity. The introduction of different acyl groups can modulate the lipophilicity and electronic properties of the molecule, influencing its biological efficacy.

Experimental Protocol (General):

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent like anhydrous pyridine or a mixture of dichloromethane and triethylamine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add the acylating agent (e.g., acetic anhydride, benzoyl chloride, or a substituted acyl chloride) (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial properties. They can be synthesized from 2-aminophenols through cyclization reactions with various reagents.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask, combine 6-Amino-2,4-dichloro-3-ethylphenol (1.0 equivalent) with a cyclizing agent such as a carboxylic acid, aldehyde, or carbon disulfide (1.1 equivalents).

-

Catalyst/Solvent: The reaction can be carried out in the presence of a catalyst like polyphosphoric acid (PPA) or under thermal conditions. PPA can often serve as both the catalyst and solvent.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-180 °C) for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water or a saturated solution of sodium bicarbonate to neutralize the acid.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the crude product with water and recrystallize from a suitable solvent to obtain the pure benzoxazole derivative.

Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Starting Material Analogue | Test Organism | MIC (µg/mL) |

| Schiff Base | 4-Chloro-2-aminophenol derivative | Staphylococcus aureus | 12.5 - 50 |

| Escherichia coli | 25 - 100 | ||

| Candida albicans | 12.5 - 25 | ||

| N-Acyl Derivative | 2-Aminophenol derivative | Bacillus subtilis | 10 - 50 |

| Pseudomonas aeruginosa | 50 - 200 | ||

| Benzoxazole | Substituted 2-Aminophenol derivative | Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 6.25 - 25 | ||

| Aspergillus niger | 6.25 - 12.5 |

Note: The above data is collated from various research articles on substituted aminophenol derivatives and should be used as a qualitative guide for potential activity. Actual MIC values for derivatives of this compound must be determined experimentally.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the synthesis of novel antimicrobial agents. The synthetic pathways outlined in these application notes provide a solid foundation for the rational design and synthesis of new Schiff bases, N-acyl derivatives, and benzoxazoles. Further research, including the synthesis of a focused library of derivatives and their systematic antimicrobial evaluation, is warranted to fully elucidate the potential of this compound in addressing the growing challenge of antimicrobial resistance. The provided protocols, based on analogous chemical transformations, offer a starting point for researchers to initiate such investigations.

Application Notes and Protocols for 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a substituted aminophenol derivative with significant potential as a building block in organic synthesis. Its trifunctional nature, possessing an amino group, a hydroxyl group, and a chlorinated aromatic ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides an overview of its potential applications and generalized protocols for its use in key synthetic transformations. The primary application of this compound lies in its role as an intermediate for pharmaceuticals, particularly in the development of novel antimicrobial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, including solvent selection and calculation of molar equivalents.

| Property | Value | Reference |

| CAS Number | 101819-92-2 | |

| Molecular Formula | C₈H₁₀Cl₃NO | |

| Molecular Weight | 242.53 g/mol | |

| Appearance | Light yellow to brown to dark green powder/crystal | [1] |

| Purity | Typically >98.0% | |

| Storage | Room temperature | [1] |

Applications in Organic Synthesis

The chemical structure of this compound allows for several types of chemical transformations, making it a valuable starting material for:

-

Synthesis of Benzoxazoles: The ortho-amino and hydroxyl groups are ideally positioned for cyclization reactions to form the benzoxazole scaffold. Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Acylation Reactions: The amino and hydroxyl groups can be selectively acylated to introduce various functional groups, serving as a key step in the synthesis of more complex molecules.

-

Diazotization and Azo Coupling: The aromatic amino group can undergo diazotization to form a diazonium salt. This reactive intermediate can then be used in azo coupling reactions to synthesize azo dyes, which have applications beyond coloration, including in medicinal chemistry.

Experimental Protocols

The following are generalized protocols for key reactions involving 6-Amino-2,4-dichloro-3-ethylphenol. These should be considered as starting points and may require optimization for specific substrates and desired products.

General Protocol for the Synthesis of 2-Substituted Benzoxazoles

This protocol describes a plausible cyclization reaction with a carboxylic acid to form a 2-substituted benzoxazole derivative.

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Toluene (or other high-boiling azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Add polyphosphoric acid (PPA) as the solvent and catalyst. The amount should be sufficient to ensure good stirring of the reaction mixture.

-

Heat the reaction mixture to 130-160 °C and maintain this temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-